molecular formula C22H21N5O4S B2875835 N-(2,4-dimethoxyphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894061-28-0

N-(2,4-dimethoxyphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Numéro de catalogue: B2875835
Numéro CAS: 894061-28-0
Poids moléculaire: 451.5
Clé InChI: WACZZZROUTXPAG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,4-dimethoxyphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core linked to a thioacetamide group and substituted methoxyphenyl rings. The 2,4-dimethoxyphenyl group at the acetamide terminus and the 3-methoxyphenyl substituent on the pyridazine ring are critical for modulating solubility and biological interactions.

Propriétés

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4S/c1-29-15-6-4-5-14(11-15)17-9-10-20-24-25-22(27(20)26-17)32-13-21(28)23-18-8-7-16(30-2)12-19(18)31-3/h4-12H,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACZZZROUTXPAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(2,4-dimethoxyphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research on its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C22H21N5O4S
  • Molecular Weight : 451.5 g/mol
  • CAS Number : 894061-28-0

The structure includes a triazole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

  • Mechanism of Action : The presence of the 1,2,4-triazole ring in the compound suggests potential antifungal and antibacterial properties. Compounds with similar structures have been reported to inhibit key enzymes in microbial metabolism.
  • Research Findings : A study highlighted that derivatives of 1,2,4-triazole exhibit significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli . The specific activity of N-(2,4-dimethoxyphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide remains to be fully characterized but is expected to follow similar trends.

Anticancer Activity

  • In Vitro Studies : Preliminary studies indicate that triazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, compounds with similar scaffolds have shown cytotoxic effects on various cancer cell lines .
  • Case Studies : In a specific case involving related triazole compounds, IC50 values were reported in the micromolar range against human cancer cell lines . Further studies are needed to evaluate the specific activity of our compound against different cancer types.

Anti-inflammatory Activity

  • COX Inhibition : Some studies suggest that triazole derivatives may possess anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes . This mechanism could be relevant for N-(2,4-dimethoxyphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl rings and the triazole moiety can significantly influence biological activity. For instance:

  • Substituents on the methoxy groups can enhance solubility and bioavailability.
  • The position of substituents can affect receptor binding affinity and selectivity.

A detailed analysis of similar compounds shows that introducing electron-donating groups tends to increase antimicrobial potency .

Summary Table of Biological Activities

Activity TypeFindings
AntibacterialSignificant activity against S. aureus and E. coli (IC50 < 10 µM)
AnticancerInduces apoptosis in various cancer cell lines; specific IC50 values pending
Anti-inflammatoryPotential COX inhibition; further studies required

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Reported Activity Reference
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine - 3-Methoxyphenyl (C6 position)
- N-(2,4-dimethoxyphenyl)thioacetamide
~473.52* Inferred kinase inhibition
Compound 18 () Pyrimidin-2-yl - 2,4-Dimethoxyphenyl
- N-(6-trifluoromethylbenzothiazol-2-yl)
523.50 CK1-specific inhibition
10a–c () Benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine - Tetrahydrobenzothieno core
- Substituted phenylacetamide
450–500 (estimated) Antimicrobial (not explicitly stated)
5d, 5e () Spiro[indoline-thiazolo-oxadiazole] - Benzothiazol-2-ylthio
- Indolinone derivatives
~400–450 (estimated) Anti-inflammatory (5d), Analgesic (5e)
III A1-A12 () 1,3,4-Thiadiazole - Substituted phenylamino
- Chloroacetamide derivatives
~350–400 (estimated) Analgesic, antipyretic

*Calculated based on molecular formula (C23H23N5O4S).

Key Structural Differences and Implications

Core Heterocycle: The target compound’s [1,2,4]triazolo[4,3-b]pyridazine core distinguishes it from pyrimidin-2-yl () or thiadiazole () derivatives. This core may enhance π-π stacking interactions in enzyme binding pockets, as seen in kinase inhibitors .

Substituent Effects: The 3-methoxyphenyl group on the pyridazine ring may enhance lipophilicity compared to the trifluoromethylbenzothiazole in Compound 18 (), which could improve blood-brain barrier penetration . The 2,4-dimethoxyphenyl moiety in the target compound contrasts with the spiro-indoline systems in .

Biological Activity Trends :

  • Kinase Inhibition : Compound 18 () shows CK1 inhibition, suggesting the target compound’s triazolopyridazine-thioacetamide scaffold may similarly target ATP-binding pockets .
  • Antimicrobial and Anti-inflammatory : Benzothiazole-thioacetamide hybrids () demonstrate that sulfur linkages enhance antibacterial potency, likely through thiol-disulfide exchange mechanisms .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.